4-Iodoisobenzofuran-1,3-dione
Overview
Description
4-Iodoisobenzofuran-1,3-dione, also known as 3-Iodophthalic anhydride, is a chemical compound with the molecular formula C8H3IO3 . It has a molecular weight of 274.01 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Iodoisobenzofuran-1,3-dione consists of an isobenzofuran core with an iodine atom attached to the 4-position . The InChI code for the compound is1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
. Physical And Chemical Properties Analysis
4-Iodoisobenzofuran-1,3-dione is a solid at room temperature . It has a boiling point of 85-87°C . The compound has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Catalyst in Synthesis Reactions
4-Iodoisobenzofuran-1,3-dione is utilized as a starting material in various synthesis reactions due to its reactive properties. It serves as a key precursor in the carbonylative cyclization of o-iodobenzoic acid with primary amines and carbon monoxide to produce N-substituted phthalimides. This process is catalyzed by a polymer-supported palladium–N-heterocyclic carbene complex, showcasing its efficiency, heterogeneity, and reusability (Khedkar et al., 2012).
Chemodivergent Annulations
Another application involves Rh(III)-catalyzed chemodivergent annulations between indoles and iodonium carbenes. This method leverages 4-Iodoisobenzofuran-1,3-dione derivatives to access synthetically important tricyclic and tetracyclic N-heterocycles. These reactions occur under operationally simple conditions, providing a variety of functional group tolerances and yielding moderate to excellent outcomes. It exemplifies the compound's role in enabling the formation of complex molecular architectures (Nunewar et al., 2021).
Microwave-Assisted Synthesis
The compound is also involved in microwave-assisted synthesis processes. For instance, an efficient one-pot condensation involving 4-Iodoisobenzofuran-1,3-dione, under microwave irradiation, leads to the formation of various derivatives. This method demonstrates the compound's versatility in facilitating rapid and efficient chemical transformations (Sun et al., 2012).
Advanced Material Synthesis
Furthermore, 4-Iodoisobenzofuran-1,3-dione is utilized in the synthesis of advanced materials with unique properties. For example, its derivatives are used in creating molecular solids that exhibit multiple state emissions, challenging conventional photophysical rules. This application underscores its contribution to developing new materials with potential for optical and electronic devices (Wu et al., 2020).
Green Chemistry Applications
In green chemistry, 4-Iodoisobenzofuran-1,3-dione derivatives are synthesized using environmentally benign methods. These methods emphasize the compound's role in sustainable chemistry, illustrating its use in reactions that are not only efficient but also minimize environmental impact. This includes the synthesis of dihydrobenzofuran-4(5H)-ones from dimethylfuran and 1,3-cyclohexanediones, showcasing an innovative approach to chemical synthesis that aligns with green chemistry principles (Asta et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
properties
IUPAC Name |
4-iodo-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300160 | |
Record name | 3-Iodophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoisobenzofuran-1,3-dione | |
CAS RN |
28418-88-4 | |
Record name | 3-Iodophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 135150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28418-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Iodophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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